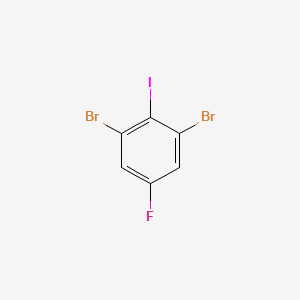

1,3-Dibromo-5-fluoro-2-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWKANDEJFABTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369185 | |

| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62720-29-0 | |

| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62720-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-iodobenzene: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, and key applications of 1,3-Dibromo-5-fluoro-2-iodobenzene. This highly functionalized aromatic compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. This document includes a compilation of its known properties, detailed experimental protocols for its synthesis and common reactions, and a discussion of its relevance in medicinal chemistry, including its potential role as a precursor to targeted therapeutics.

Chemical Structure and Properties

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₂Br₂FI. The strategic placement of three different halogen atoms on the benzene ring imparts unique reactivity and makes it a valuable intermediate for the synthesis of complex molecules.

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with two bromine atoms at positions 1 and 3, a fluorine atom at position 5, and an iodine atom at position 2.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is a solid at room temperature and, like many polyhalogenated aromatic compounds, is poorly soluble in water but soluble in common organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₂Br₂FI | [2] |

| Molecular Weight | 379.80 g/mol | [2] |

| CAS Number | 62720-29-0 | [2] |

| Appearance | Pale brown to brown crystalline powder | [2] |

| Melting Point | 132 - 136 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a directed ortho-metalation strategy starting from 1,3-dibromo-5-fluorobenzene.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 eq.) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 30 minutes.

-

Metalation: In a separate flame-dried flask under an inert atmosphere, dissolve 1,3-dibromo-5-fluorobenzene (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Lithiation: Transfer the freshly prepared LDA solution to the solution of 1,3-dibromo-5-fluorobenzene via cannula at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Iodination: Prepare a solution of iodine (I₂) (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield this compound as a solid.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds under these conditions, allowing for selective functionalization.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-aryl-1,3-dibromo-5-fluorobenzene.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of biologically active molecules. The presence of multiple halogen atoms allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.[4] Halogenated aromatic compounds are frequently utilized in the development of kinase inhibitors for cancer therapy.

Precursor to Kinase Inhibitors

While specific derivatives of this compound as potent, clinically approved drugs are not extensively documented in publicly available literature, its structural motifs are relevant to the design of kinase inhibitors. For instance, substituted phenyl rings are core components of many inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[5][6]

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation can lead to uncontrolled cell growth and tumor progression. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR are an important class of anti-cancer drugs.

Illustrative EGFR Signaling Pathway and Inhibition

The following diagram illustrates a simplified EGFR signaling pathway and the general mechanism of action for a tyrosine kinase inhibitor that could potentially be synthesized from a precursor like this compound.

Caption: Simplified EGFR signaling pathway and the point of inhibition by a TKI.

Analytical Data

Comprehensive analytical data is crucial for the unambiguous identification and quality control of this compound. While a full experimental dataset is not publicly available, the expected analytical characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to the two protons on the benzene ring. The signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atom and long-range couplings with each other.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms attached to the halogens will show characteristic shifts, and the carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, which will be split into a multiplet due to coupling with the neighboring protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak corresponding to the exact mass of the C₆H₂Br₂FI molecule. The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its densely functionalized aromatic ring, featuring three distinct and reactive halogen atoms, provides a platform for the synthesis of a wide array of complex organic molecules. Its utility in the construction of potential pharmaceutical agents, particularly in the field of oncology, underscores its importance for the research and drug development community. The experimental protocols and data presented in this guide are intended to facilitate its use in the laboratory and inspire further investigation into its synthetic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 62720-29-0 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3-Dibromo-5-fluoro-2-iodobenzene

CAS Number: 62720-29-0

This in-depth technical guide provides a thorough overview of 1,3-Dibromo-5-fluoro-2-iodobenzene, a key halogenated aromatic compound for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂Br₂FI.[1][2][3] This unique arrangement of bromine, fluorine, and iodine atoms on the benzene ring imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis.[1][4]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 62720-29-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂Br₂FI | [1][2][3] |

| Molecular Weight | 379.79 - 379.8 g/mol | [1][2][4] |

| Appearance | Pale brown to brown powder/crystal | [1] |

| Melting Point | 132 - 138 °C | [1][4] |

| Purity | ≥ 97% (HPLC/GC) | [1][4] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2,6-Dibromo-4-fluoroiodobenzene | [1][5] |

| InChI Key | LIWKANDEJFABTQ-UHFFFAOYSA-N | [2][4] |

| SMILES | FC1=CC(Br)=C(I)C(Br)=C1 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data

| Technique | Description | Reference |

| NMR Spectroscopy | Proton and carbon NMR spectra show characteristic shifts due to the halogen substituents. The fluorine atom causes splitting of adjacent proton signals, while the iodine atom can induce peak broadening. | [4] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry can be used to confirm the molecular ion peak at an m/z corresponding to the molecular formula C₆H₂Br₂FI. | [4] |

| X-ray Crystallography | Single-crystal X-ray diffraction provides definitive structural confirmation of the molecule. | [4] |

Applications in Research and Development

This compound is a versatile building block primarily utilized in the synthesis of complex organic molecules. Its applications span various fields, including:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents where the halogenated structure can enhance biological activity.[1]

-

Agrochemicals: The compound is used in the creation of new agrochemical products.[1]

-

Material Science: It finds application in the development of advanced materials such as polymers and coatings, where its properties can improve durability and resistance.[1]

-

Bioactive Molecules and Probes: Researchers use this compound to develop bioactive molecules and probes for studying biological processes.[4]

One specific application is in the preparation of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene.[3]

Chemical Reactivity and Synthetic Utility

The presence of multiple halogen atoms with different reactivities on the benzene ring makes this compound a valuable substrate for various chemical transformations. The iodine and bromine atoms are susceptible to a range of coupling and substitution reactions.

This compound can undergo several types of reactions, including:

-

Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.[4]

-

Oxidation and Reduction Reactions: The molecule can be oxidized or reduced to form different derivatives.[4]

-

Coupling Reactions: It is an ideal candidate for cross-coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.[4]

The differential reactivity of the halogens allows for selective and sequential reactions, providing a pathway to complex, highly substituted aromatic compounds.

Experimental Protocols

Generalized Experimental Workflow for a Suzuki Coupling Reaction:

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[6]

Table 3: Hazard and Precautionary Statements

| Category | Statement | Reference |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362 + P364: Take off contaminated clothing and wash it before reuse. | [6] |

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Store the compound at 2 - 8 °C.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7]

Logical Relationships in Synthesis

The utility of this compound lies in its ability to act as a scaffold for building more complex molecules. The different halogens can be addressed sequentially in synthetic routes.

Caption: Sequential functionalization strategy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 62720-29-0 [matrix-fine-chemicals.com]

- 3. molkem.com [molkem.com]

- 4. This compound | 62720-29-0 | Benchchem [benchchem.com]

- 5. This compound, 2,6-Dibromo-4-fluorophenol Manufacturer in India. [sodiumiodide.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-fluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,3-Dibromo-5-fluoro-2-iodobenzene, a key halogenated aromatic compound utilized in organic synthesis, particularly for pharmaceuticals and materials science.[1] This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound can be effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-fluoro-2-iodobenzene, via a Sandmeyer reaction. This intermediate is then subjected to electrophilic bromination to yield the final product.

Figure 1: Proposed synthetic workflow for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 62720-29-0 | [1][2] |

| Molecular Formula | C₆H₂Br₂FI | [1][2] |

| Molecular Weight | 379.79 g/mol | [1] |

| Appearance | Pale brown to brown powder | [1] |

| Melting Point | 132 - 136 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 5-fluoro-2-iodobenzene (Precursor)

The synthesis of the 5-fluoro-2-iodobenzene precursor is achieved via a Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides through a diazonium salt intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoroaniline | 111.12 | 11.1 g | 0.1 |

| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.3 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |

| Potassium Iodide (KI) | 166.00 | 18.3 g | 0.11 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Thiosulfate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 11.1 g (0.1 mol) of 4-fluoroaniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Iodination: In a separate beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 5-fluoro-2-iodobenzene can be purified by vacuum distillation.

Step 2: Synthesis of this compound

The final product is synthesized by the electrophilic bromination of 5-fluoro-2-iodobenzene. The fluorine and iodine substituents direct the incoming bromine atoms to the 1 and 3 positions.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-fluoro-2-iodobenzene | 224.00 | 11.2 g | 0.05 |

| Bromine (Br₂) | 159.81 | 16.8 g (5.4 mL) | 0.105 |

| Iron Filings (Fe) or AlBr₃ | 55.85 or 266.69 | Catalytic amount | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |

| Saturated Sodium Bisulfite Solution | - | As needed | - |

| Hexane/Ethyl Acetate Mixture | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL flask protected from light, dissolve 11.2 g (0.05 mol) of 5-fluoro-2-iodobenzene in 100 mL of dichloromethane. Add a catalytic amount of iron filings or aluminum bromide.

-

Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add 16.8 g (5.4 mL, 0.105 mol) of bromine dropwise over a period of 30 minutes.[3] The reaction is exothermic and should be controlled to maintain a temperature between 0-50 °C.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield this compound as a pale brown to brown powder.[1][3]

Applications in Research and Development

This compound is a valuable building block in various fields:

-

Pharmaceutical Development: It serves as an important intermediate in the synthesis of complex organic molecules and potential drug candidates, including anti-cancer agents, where its halogenated structure can enhance biological activity.[1]

-

Materials Science: This compound is utilized in the creation of advanced materials, such as polymers and coatings, where its properties can improve durability and resistance.[1]

-

Organic Synthesis: The presence of multiple halogen atoms with different reactivities allows for selective functionalization, making it a versatile substrate for cross-coupling reactions.[1]

References

Spectroscopic Analysis of 1,3-Dibromo-5-fluoro-2-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the halogenated aromatic compound 1,3-Dibromo-5-fluoro-2-iodobenzene. The information presented herein is intended to support research and development activities by providing key analytical data and outlining standard methodologies for its acquisition.

Compound Overview

This compound (CAS No. 62720-29-0) is a highly substituted aromatic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and an iodine atom, imparts distinct reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Br₂FI |

| Molecular Weight | 379.79 g/mol [1] |

| Melting Point | 132 - 136 °C[1][2] |

| Appearance | Pale brown to brown powder[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following sections summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available spectra for this compound are limited, the expected features can be inferred from general principles and data for related compounds. The presence of bromine, fluorine, and iodine atoms on the benzene ring will lead to a complex and informative NMR spectrum. Halogen substitution typically results in deshielding of the aromatic protons and carbons.[1] The fluorine atom will cause characteristic splitting of signals from nearby protons, while the heavy iodine atom is known to induce broadening of adjacent NMR peaks.[1]

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 | Doublet of doublets | J(H,F) and J(H,H) |

| ¹³C | 90 - 165 | Multiple signals with C-F coupling | J(C,F) |

| ¹⁹F | -100 to -120 | Multiplet | J(F,H) |

Note: The predicted values are based on typical ranges for halogenated benzenes and require experimental verification.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Observed) | Formula |

| HRMS | [M]⁺ | 379.80 | C₆H₂Br₂FI |

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the sequential loss of halogen atoms and other small fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following represents standard methodologies that would be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Typical parameters will be similar to ¹H NMR, with the spectral width adjusted to the appropriate range for fluorine.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire data in a positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Utilize the isotopic distribution pattern to confirm the presence of two bromine atoms.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural assignment and purity determination, it is imperative that the predicted data be confirmed through rigorous experimentation following the outlined protocols.

References

The Chemical Reactivity of Polyhalogenated Benzenes: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Polyhalogenated benzenes are a class of aromatic compounds characterized by the presence of multiple halogen atoms attached to a benzene ring. Their unique electronic and steric properties impart a diverse range of chemical reactivities, making them valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the core principles governing the reactivity of polyhalogenated benzenes, with a focus on their application in research and drug development. We will delve into the key reaction types, present quantitative data for comparative analysis, provide detailed experimental protocols for seminal reactions, and visualize complex pathways and workflows.

Core Principles of Reactivity

The reactivity of polyhalogenated benzenes is primarily dictated by the nature and position of the halogen substituents on the aromatic ring. Halogens exert both inductive and resonance effects, which collectively influence the electron density of the benzene ring and the lability of the carbon-halogen bonds.

-

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond (inductive effect). This effect deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. The strength of the inductive effect decreases down the group (F > Cl > Br > I).

-

Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system (resonance effect). This effect donates electron density to the ring, particularly at the ortho and para positions, and tends to oppose the inductive effect. The resonance effect is most significant for fluorine and diminishes for heavier halogens.

The interplay of these effects governs the overall reactivity and regioselectivity of reactions involving polyhalogenated benzenes.

Key Reaction Classes

Polyhalogenated benzenes participate in a variety of chemical transformations, with the most significant being nucleophilic aromatic substitution, electrophilic aromatic substitution, metal-mediated cross-coupling reactions, and photochemical reactions.

Nucleophilic Aromatic Substitution (SNA r)

In SNAr reactions, a nucleophile displaces a halide ion from the aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups (including the halogens themselves) that stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend observed in aliphatic nucleophilic substitution. This is because the rate-determining step is the initial attack of the nucleophile, which is favored by the strong electron-withdrawing nature of fluorine.

Quantitative Data for SNAr Reactions:

| Polyhalogenated Benzene | Nucleophile | Product(s) | Yield (%) | Reference |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | 1-Hydrazino-2,4-dinitrobenzene | - | [1] |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various N, O, S nucleophiles | Substituted (pentafluorosulfanyl)benzenes | - | [1] |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on polyhalogenated benzenes is generally more challenging than on benzene itself due to the deactivating nature of the halogen substituents. The reaction requires harsh conditions and often leads to a mixture of products. The directing effect of the halogens is ortho- and para-, but the strong deactivation can make these reactions synthetically less useful unless activating groups are also present on the ring.

Regioselectivity in the Nitration of Dichlorobenzenes:

The nitration of dichlorobenzenes illustrates the directing effects and the influence of multiple deactivating groups.

| Substrate | Product Distribution (ortho:meta:para) |

| 1,2-Dichlorobenzene | 3,4-Dichloronitrobenzene (major), 2,3-Dichloronitrobenzene (minor) |

| 1,3-Dichlorobenzene | 2,4-Dichloronitrobenzene (major), 3,5-Dichloronitrobenzene (minor) |

| 1,4-Dichlorobenzene | 2,5-Dichloronitrobenzene (sole product) |

Metal-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the functionalization of polyhalogenated benzenes. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, respectively, under relatively mild conditions. The reactivity of the C-X bond in these reactions generally follows the order I > Br > Cl, which is opposite to the trend in SNAr reactions. This allows for regioselective functionalization of polyhalogenated benzenes containing different halogens.

Quantitative Data for Suzuki-Miyaura Coupling of Halogenated Benzenes:

The following table presents the yields for the Suzuki coupling reaction of various halogenated benzenes with phenylboronic acid catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles.[2]

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | Biphenyl | 98 |

| Bromobenzene | Biphenyl | 95 |

| Chlorobenzene | Biphenyl | 35 |

| 1,4-Dibromobenzene | 1,4-Diphenylbenzene | 92 |

| 1,4-Dichlorobenzene | 1,4-Diphenylbenzene | 25 |

Regioselectivity in Buchwald-Hartwig Amination:

The regioselectivity of the Buchwald-Hartwig amination can be controlled by the choice of catalyst and reaction conditions. For example, the amination of 2,4-dichloropyridine can be directed to the C-2 position with high selectivity.[3]

| Substrate | Amine | Catalyst | Product (C2:C4 ratio) | Yield (%) |

| 2,4-Dichloropyridine | Aniline | Pd(dba)₂ / Xantphos | 2-Anilino-4-chloropyridine (>95:5) | 85 |

Photochemical Reactions

Polyhalogenated benzenes can undergo photochemical reactions, often involving the homolytic cleavage of a carbon-halogen bond to generate aryl radicals. These radicals can then participate in a variety of reactions, including hydrogen abstraction, dimerization, and reaction with other molecules.

Experimental Protocols

This section provides detailed methodologies for key reactions involving polyhalogenated benzenes.

Suzuki-Miyaura Coupling of 1,4-Dibromobenzene

This protocol describes the synthesis of 1,4-diphenylbenzene from 1,4-dibromobenzene and phenylboronic acid.

Materials:

-

1,4-Dibromobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Add a magnetic stir bar and evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in toluene (5 mL) under an inert atmosphere.

-

To the reaction flask, add a degassed mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

-

Inject the catalyst solution into the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

-

After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,4-diphenylbenzene.

Buchwald-Hartwig Amination of 1,3-Dichlorobenzene

This protocol describes the synthesis of N-phenyl-3-chloroaniline from 1,3-dichlorobenzene and aniline.

Materials:

-

1,3-Dichlorobenzene

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.015 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add a magnetic stir bar and evacuate and backfill the tube with argon three times.

-

Add toluene (5 mL), followed by 1,3-dichlorobenzene (1.0 mmol) and aniline (1.2 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-phenyl-3-chloroaniline.

Mandatory Visualizations

This section provides diagrams created using the Graphviz DOT language to illustrate key pathways and workflows relevant to the reactivity and application of polyhalogenated benzenes.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Polyhalogenated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs), are known to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to various toxicological effects.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow: Synthesis of Boscalid

The fungicide Boscalid is synthesized from a dichlorinated benzene derivative, showcasing the application of cross-coupling and amidation reactions.[4][5]

Caption: Synthetic workflow for the fungicide Boscalid.

Conclusion

The chemical reactivity of polyhalogenated benzenes is a rich and diverse field with profound implications for synthetic chemistry and drug discovery. A thorough understanding of the interplay between inductive and resonance effects, coupled with the strategic application of modern synthetic methodologies such as metal-catalyzed cross-coupling reactions, allows for the precise and efficient construction of complex molecular architectures. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists, enabling them to harness the synthetic potential of polyhalogenated benzenes in their pursuit of novel therapeutic agents and advanced materials. The provided visualizations of key biological pathways and synthetic workflows further aid in conceptualizing the broader impact and application of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Table 1 from Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A novel process concept for the three step Boscalid® synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Dichotomous Nature of Halogens: An In-depth Technical Guide to their Electronic Effects on Aromatic Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic influence of halogens on aromatic systems. Halogens, uniquely among substituent groups, present a fascinating dichotomy of electron-withdrawing inductive effects and electron-donating resonance effects. Understanding this interplay is critical for predicting reaction outcomes, designing novel synthetic routes, and modulating the properties of pharmacologically active molecules.

The Dual Electronic Effects of Halogens

Halogens exert two primary electronic effects on aromatic rings: the inductive effect (-I) and the resonance effect (+R) .

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. This effect is distance-dependent, being strongest at the ipso-carbon and diminishing with distance. The order of inductive effect among the common halogens is F > Cl > Br > I.

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring. This donation of electron density through resonance partially counteracts the inductive effect. The extent of this donation is dependent on the orbital overlap between the halogen's p-orbital and the carbon's p-orbital of the aromatic ring. This overlap is most effective for fluorine (2p-2p overlap) and decreases down the group (Cl: 3p-2p, Br: 4p-2p, I: 5p-2p).

The net electronic effect of a halogen substituent is a combination of these two opposing forces. For all halogens, the inductive effect is stronger than the resonance effect, making them net electron-withdrawing groups and deactivating towards electrophilic aromatic substitution. However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.

Caption: Opposing electronic effects of halogens on aromatic rings.

Quantitative Analysis: Hammett Parameters

The electronic effects of substituents can be quantified using Hammett parameters (σ). These parameters are derived from the dissociation constants of substituted benzoic acids.

-

σp and σm: These represent the total electronic effect of a substituent at the para and meta positions, respectively.

-

σI (Inductive/Field Effect): This parameter quantifies the inductive effect.

-

σR (Resonance Effect): This parameter quantifies the resonance effect.

The relationship between these parameters can be expressed as: σp = σI + σR σm ≈ σI

Table 1: Hammett Parameters for Halogen Substituents

| Halogen | σp | σm | σI | σR |

| -F | 0.06 | 0.34 | 0.54 | -0.48 |

| -Cl | 0.23 | 0.37 | 0.47 | -0.24 |

| -Br | 0.23 | 0.39 | 0.45 | -0.22 |

| -I | 0.28 | 0.35 | 0.40 | -0.12 |

Data compiled from various sources on Hammett parameters.

Impact on Acidity and Basicity

The electron-withdrawing nature of halogens influences the acidity and basicity of substituted aromatic compounds.

-

Phenols: Halogen substituents increase the acidity of phenols by stabilizing the phenoxide ion through their -I effect. The closer the halogen is to the hydroxyl group, the greater the effect.

-

Anilines: Halogen substituents decrease the basicity of anilines by withdrawing electron density from the nitrogen atom, making the lone pair less available for protonation.

Table 2: pKa Values for Halogenated Phenols and Anilines

| Substituent | pKa of Phenol | pKa of Anilinium Ion |

| -H | 9.95 | 4.60 |

| p-F | 9.81 | 4.65 |

| p-Cl | 9.38 | 3.98 |

| p-Br | 9.34 | 3.91 |

| p-I | 9.30 | 3.78 |

| o-Cl | 8.48 | 2.62 |

| m-Cl | 9.02 | 3.32 |

Data represents typical literature values and may vary slightly depending on experimental conditions.

Influence on Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

As previously mentioned, halogens are deactivating yet ortho, para-directing in EAS reactions. The deactivation is a consequence of the dominant -I effect, which reduces the nucleophilicity of the aromatic ring. The ortho, para-directing nature is due to the +R effect, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para position.

Caption: Generalized workflow for electrophilic aromatic substitution.

Table 3: Relative Rates of Nitration for Halobenzenes (Benzene = 1)

| Halobenzene | Relative Rate |

| Fluorobenzene | 0.15 |

| Chlorobenzene | 0.033 |

| Bromobenzene | 0.030 |

| Iodobenzene | 0.18 |

Note: The higher reactivity of iodobenzene compared to chloro- and bromobenzene is a complex phenomenon attributed to factors including polarizability and the nature of the transition state.

Nucleophilic Aromatic Substitution (NAS)

Halogens, being good leaving groups, can participate in nucleophilic aromatic substitution reactions. The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups ortho and/or para to the halogen. The reactivity order for the leaving group is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the mechanism of the reaction. In the rate-determining step, the nucleophile attacks the carbon bearing the halogen, and the high electronegativity of fluorine stabilizes the resulting Meisenheimer complex.

Experimental Protocols

Determination of Hammett Parameters (σ)

Protocol: Measurement of pKa of Substituted Benzoic Acids

-

Preparation of Solutions: Prepare a series of buffered solutions of known pH. Prepare stock solutions of the substituted benzoic acid and the unsubstituted benzoic acid in a suitable solvent (e.g., 50% ethanol/water).

-

Spectrophotometric Measurement:

-

For each benzoic acid, prepare a set of solutions with a constant total acid concentration across the range of buffered pH values.

-

Measure the UV-Vis absorbance of each solution at a wavelength where the protonated and deprotonated forms of the acid have significantly different molar absorptivities.

-

-

Data Analysis:

-

Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa from the ratio of the deprotonated to protonated species at each pH.

-

-

Calculation of σ:

-

σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)

-

Kinetic Studies of Electrophilic Aromatic Substitution

Protocol: Competitive Nitration of a Halobenzene and Benzene

-

Reaction Setup:

-

A mixture of the halobenzene and benzene (in a known molar ratio, often equimolar) is dissolved in an inert solvent (e.g., acetic acid).

-

The mixture is cooled in an ice bath.

-

A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise with stirring.

-

-

Quenching and Workup:

-

After a specified time, the reaction is quenched by pouring it into a mixture of ice and water.

-

The organic products are extracted with a suitable solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

-

Product Analysis:

-

The relative amounts of the nitrated halobenzene isomers and nitrobenzene are determined using a quantitative analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Relative Rates:

-

The relative rate of nitration is calculated from the product ratios and the initial molar ratio of the reactants.

-

Conclusion

The electronic effects of halogens on aromatic rings are a nuanced interplay of inductive withdrawal and resonance donation. This duality governs their behavior in chemical reactions and their influence on molecular properties. A thorough understanding of these principles, supported by quantitative data and robust experimental methodologies, is indispensable for the rational design of molecules in medicinal chemistry and materials science. The ability to fine-tune the electronic properties of an aromatic ring by the judicious choice and placement of halogen substituents is a powerful tool in the arsenal of the modern chemist.

An In-depth Technical Guide on 1,3-Dibromo-5-fluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical properties of 1,3-Dibromo-5-fluoro-2-iodobenzene, a halogenated aromatic compound with significant applications in organic synthesis, pharmaceutical development, and materials science.

Core Chemical Data

The fundamental properties of this compound are summarized below. This compound's unique structure, featuring multiple halogen substituents, makes it a valuable intermediate for creating complex molecules.

| Property | Value |

| Molecular Formula | C6H2Br2FI[1][2][3][4][5] |

| Molecular Weight | 379.79 g/mol [2][3][4][5][6] |

| CAS Number | 62720-29-0[1][2][4][5] |

| Appearance | Pale brown to brown powder[1] |

| Melting Point | 132 - 136 °C[1][5] |

| Synonyms | 2,6-Dibromo-4-fluoroiodobenzene[1][5] |

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a halogenated aromatic compound such as this compound. This process is fundamental in ensuring the compound's suitability for further applications in research and development.

Caption: A conceptual workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound serves as a critical building block in various scientific fields:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of anti-cancer agents where its halogenated structure can enhance biological activity.[1]

-

Materials Science: The compound is utilized in the creation of advanced materials, such as polymers and coatings, where its properties can improve durability and resistance.[1]

-

Organic Synthesis: Researchers employ this compound in cross-coupling reactions to construct complex molecular architectures.[1]

-

Analytical Chemistry: It can be used as a reference standard for the accurate detection and quantification of similar halogenated compounds.[1]

References

An In-depth Technical Guide to the Isomers of C6H2Br2FI: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the polyhalogenated aromatic compound with the molecular formula C6H2Br2FI. This document details the systematic IUPAC nomenclature for all 30 possible isomers, outlines established experimental protocols for their synthesis and characterization, and explores their potential biological interactions through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The information is presented to be a valuable resource for researchers in medicinal chemistry, materials science, and toxicology.

Isomers of C6H2Br2FI and their IUPAC Nomenclature

The chemical formula C6H2Br2FI represents a benzene ring substituted with two bromine atoms, one fluorine atom, and one iodine atom. Due to the various possible arrangements of these four substituents on the six-carbon ring, a total of 30 constitutional isomers exist. The systematic naming of these isomers is crucial for unambiguous identification. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for these compounds is determined by assigning locants to the substituents to give the lowest possible numbering sequence, with the substituents listed in alphabetical order (bromo, fluoro, iodo).

Below is a comprehensive table of all 30 possible isomers of C6H2Br2FI and their corresponding IUPAC names.

| Isomer Number | IUPAC Name |

| 1 | 1,2-Dibromo-3-fluoro-4-iodobenzene |

| 2 | 1,2-Dibromo-3-fluoro-5-iodobenzene |

| 3 | 1,2-Dibromo-3-fluoro-6-iodobenzene |

| 4 | 1,2-Dibromo-4-fluoro-3-iodobenzene |

| 5 | 1,2-Dibromo-4-fluoro-5-iodobenzene |

| 6 | 1,2-Dibromo-4-fluoro-6-iodobenzene |

| 7 | 1,2-Dibromo-5-fluoro-3-iodobenzene |

| 8 | 1,2-Dibromo-5-fluoro-4-iodobenzene |

| 9 | 1,2-Dibromo-6-fluoro-3-iodobenzene |

| 10 | 1,2-Dibromo-6-fluoro-4-iodobenzene |

| 11 | 1,3-Dibromo-2-fluoro-4-iodobenzene |

| 12 | 1,3-Dibromo-2-fluoro-5-iodobenzene |

| 13 | 1,3-Dibromo-2-fluoro-6-iodobenzene |

| 14 | 1,3-Dibromo-4-fluoro-2-iodobenzene |

| 15 | 1,3-Dibromo-4-fluoro-5-iodobenzene |

| 16 | 1,3-Dibromo-4-fluoro-6-iodobenzene |

| 17 | 1,3-Dibromo-5-fluoro-2-iodobenzene |

| 18 | 1,3-Dibromo-5-fluoro-4-iodobenzene |

| 19 | 1,3-Dibromo-6-fluoro-2-iodobenzene |

| 20 | 1,3-Dibromo-6-fluoro-4-iodobenzene |

| 21 | 1,4-Dibromo-2-fluoro-3-iodobenzene |

| 22 | 1,4-Dibromo-2-fluoro-5-iodobenzene |

| 23 | 1,4-Dibromo-2-fluoro-6-iodobenzene |

| 24 | 1,4-Dibromo-3-fluoro-2-iodobenzene |

| 25 | 1,4-Dibromo-3-fluoro-5-iodobenzene |

| 26 | 1,4-Dibromo-3-fluoro-6-iodobenzene |

| 27 | 1,4-Dibromo-5-fluoro-2-iodobenzene |

| 28 | 1,4-Dibromo-5-fluoro-3-iodobenzene |

| 29 | 1,4-Dibromo-6-fluoro-2-iodobenzene |

| 30 | 1,4-Dibromo-6-fluoro-3-iodobenzene |

Experimental Protocols: Synthesis and Characterization

The synthesis of specific C6H2Br2FI isomers typically involves multi-step strategies, leveraging the directing effects of existing substituents on the benzene ring. Characterization relies on a combination of spectroscopic and crystallographic techniques to confirm the structure and purity of the synthesized compounds.

Synthetic Methodologies

Two primary retrosynthetic approaches can be envisioned for the synthesis of C6H2Br2FI isomers: electrophilic aromatic substitution on a pre-functionalized benzene ring and the Sandmeyer reaction starting from a corresponding aniline.

2.1.1. Electrophilic Aromatic Substitution

This method involves the sequential introduction of halogen atoms onto a benzene ring or a substituted benzene derivative. The order of introduction and the choice of catalyst are critical to control the regioselectivity of the reaction.[1]

-

General Protocol for Bromination:

-

Dissolve the fluoro-iodobenzene precursor in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).[2]

-

Slowly add a solution of bromine (Br2) in the same solvent at a controlled temperature (often at or below room temperature).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine.

-

Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography or recrystallization.

-

-

General Protocol for Iodination:

-

Direct iodination of deactivated rings can be challenging. A common method involves the use of an oxidizing agent to generate a more electrophilic iodine species ("I+").[3]

-

A mixture of iodine (I2) and an oxidizing agent (e.g., nitric acid, or a combination of hydrogen peroxide and sulfuric acid) is used.[3]

-

The aromatic substrate is added to the reaction mixture, and the reaction is stirred at a specified temperature until completion.

-

Workup and purification procedures are similar to those for bromination.

-

2.1.2. Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for introducing bromine or iodine onto an aromatic ring starting from a primary aromatic amine (aniline).[4][5] This is particularly useful for accessing substitution patterns that are not readily achievable through direct electrophilic substitution.

-

General Protocol for Diazotization and Sandmeyer Reaction:

-

Diazotization: Dissolve the appropriately substituted dibromofluoroaniline in a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction (Iodination): In a separate flask, prepare a solution of potassium iodide (KI) in water. The use of a copper catalyst is generally not necessary for iodination.[6]

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Extract the aryl iodide product with an organic solvent, wash the organic layer, dry, and purify.

-

Sandmeyer Reaction (Bromination): For bromination, a solution of copper(I) bromide (CuBr) in hydrobromic acid is prepared. The diazonium salt solution is then added to this mixture.

-

Characterization Techniques

The unambiguous identification of the synthesized C6H2Br2FI isomers requires a suite of analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the presence of only two protons on the benzene ring, the ¹H NMR spectrum will be relatively simple. The chemical shifts of these protons will be in the aromatic region (typically 6.5-8.5 ppm) and will be influenced by the neighboring halogen substituents.[7] The coupling patterns (doublets, triplets, or doublets of doublets) will provide crucial information about the relative positions of the protons and, by extension, the substituents.

-

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, unless symmetry is present in the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached halogens.[8][9] Carbons bonded to electronegative atoms like fluorine will be deshielded and appear at a higher chemical shift. The spin-orbit coupling effect of bromine and iodine also influences the chemical shifts.[8]

-

¹⁹F NMR: This technique is highly informative as it will show a single resonance for the fluorine atom, and its coupling to nearby protons can further confirm the substitution pattern.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound. The high-resolution mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern can also provide structural information, as the molecule will break in predictable ways upon ionization.[10][11]

2.2.3. X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural elucidation. It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, confirming the exact isomer that has been synthesized.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a C6H2Br2FI isomer.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many halogenated aromatic hydrocarbons are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][13] This interaction can trigger a cascade of downstream events, leading to changes in gene expression and potentially toxicological effects.[14][15][16] The following diagram illustrates the canonical AhR signaling pathway.

Conclusion

The 30 isomers of C6H2Br2FI represent a fascinating class of polyhalogenated aromatic compounds with significant potential for research and development. This guide has provided a foundational understanding of their nomenclature, synthetic accessibility, and analytical characterization. Furthermore, the elucidation of their potential interaction with the AhR signaling pathway opens avenues for investigation into their pharmacological and toxicological profiles. The detailed protocols and visual aids presented herein are intended to empower researchers to explore the rich chemistry and biology of these complex molecules.

References

- 1. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the mechanism of action of halogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of toxic halogenated aromatics [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iloencyclopaedia.org [iloencyclopaedia.org]

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-iodobenzene: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key applications of the highly functionalized aromatic compound, 1,3-Dibromo-5-fluoro-2-iodobenzene. This versatile building block is of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science due to its unique substitution pattern, which allows for selective chemical modifications.

Core Compound Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Br₂FI. Its structure, featuring two bromine atoms, a fluorine atom, and an iodine atom on a benzene ring, provides multiple reactive sites for various chemical transformations.[1] This compound is typically a pale brown to brown powder or crystalline solid at room temperature.[2]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 62720-29-0 | [2] |

| Molecular Formula | C₆H₂Br₂FI | [1][2] |

| Molecular Weight | 379.8 g/mol | [2] |

| Appearance | Pale brown to brown powder to crystal | [2][3] |

| Melting Point | 132 - 137 °C | [2][4] |

| Boiling Point | 292.8 ± 35.0 °C (Predicted) | [4] |

| Density | 2.567 g/cm³ (Estimate) | [4] |

| Purity | ≥ 97% | [2] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. While specific toxicity data is limited, the compound is classified as a skin and eye irritant.

Hazard Identification and Precautionary Measures

| Hazard Classification | Precautionary Statements |

| Skin Irritation | Causes skin irritation.[5][6] |

| Eye Irritation | Causes serious eye irritation.[5][6] |

| Respiratory Irritation | May cause respiratory irritation.[5][6] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage and Disposal

Storage:

-

Keep in a tightly closed container.

-

Keep away from heat, sparks, and open flames.[5] Recommended storage temperature is between 2 - 8 °C.[2]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

Do not allow this chemical to enter the environment.

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Key Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2] Its multiple halogen substituents with differential reactivity make it an ideal substrate for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[2]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The following is a general, representative protocol for a Suzuki-Miyaura reaction using an aryl halide like this compound. The reactivity of the halogens generally follows the order I > Br > Cl, allowing for selective reactions.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

-

Base (e.g., Potassium carbonate, 2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).

-

Add the solvent mixture to the flask.

-

Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Reaction Pathway

The following diagram illustrates a representative Suzuki-Miyaura cross-coupling reaction involving this compound, highlighting the selective reaction at the most reactive C-I bond.

Caption: A diagram of a Suzuki-Miyaura cross-coupling with this compound.

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. Its safe and effective use requires adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper storage and disposal methods. The compound's rich chemical functionality allows for its participation in a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures for a range of applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists working with this valuable chemical intermediate.

References

Solubility of "1,3-Dibromo-5-fluoro-2-iodobenzene" in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromo-5-fluoro-2-iodobenzene (CAS No. 62720-29-0), a key halogenated aromatic building block in organic synthesis and pharmaceutical development. Due to the limited availability of specific experimental solubility data for this compound, this guide focuses on providing a robust framework for solubility determination. It covers theoretical prediction methodologies, including Hansen Solubility Parameters (HSP) and COSMO-RS, alongside detailed experimental protocols for both qualitative and quantitative solubility assessment. This document is intended to be a practical resource for researchers, enabling them to effectively select appropriate solvent systems and design experimental procedures.

Introduction

This compound is a polyhalogenated aromatic compound with a molecular weight of 379.79 g/mol and a melting point in the range of 132-136 °C. Its structure, featuring multiple halogen substituents, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification methods such as recrystallization, and formulation for biological screening. Understanding and predicting its solubility behavior is therefore essential for its effective application in research and development.

Theoretical Approaches to Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting the solubility of a compound in various solvents. These models are based on the principle of "like dissolves like," where solubility is favored when the intermolecular forces of the solute and solvent are similar.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a practical method for predicting solubility by dividing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Arising from hydrogen bonding interactions.

Table 1: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources. Values can vary slightly depending on the source and measurement conditions.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model for predicting the thermodynamic properties of fluids and liquid mixtures.[1][2] It combines quantum chemical calculations with statistical thermodynamics to predict chemical potential and, consequently, solubility.[1][2] This method can provide more accurate, quantitative solubility predictions without the need for experimental data, making it a valuable tool in the early stages of solvent screening.[3][4][5]

Experimental Determination of Solubility

Experimental validation is crucial to confirm theoretical predictions. The following protocols outline methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in Table 1)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the selected solvent in portions.

-

After each addition, shake or vortex the test tube vigorously for at least 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble" at room temperature.

Quantitative Solubility Determination (Isothermal Method)

This protocol provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

-

Add an excess amount of the solid compound to a scintillation vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

As specific quantitative data for this compound is not available in the literature, the following table is provided as a template for researchers to record their experimental findings.

Table 2: Experimentally Determined Solubility of this compound at 25 °C